molecular formula C15H18N4O B1431900 4-(4-Methoxyphenyl)-6-(piperazin-1-yl)pyrimidine CAS No. 1368729-14-9

4-(4-Methoxyphenyl)-6-(piperazin-1-yl)pyrimidine

Cat. No.: B1431900
CAS No.: 1368729-14-9
M. Wt: 270.33 g/mol
InChI Key: ZBYRVQOZOIKKGO-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

Key $$ ^1\text{H} $$-NMR signals (DMSO-$$ d_6 $$, 400 MHz):

δ (ppm) Multiplicity Assignment
2.82 Triplet (4H) Piperazine $$ \text{N–CH}2–\text{CH}2–\text{N} $$.
3.85 Singlet (3H) Methoxy ($$ \text{OCH}_3 $$).
7.08 Doublet (2H) Aromatic protons ortho to methoxy group.
7.87 Doublet (2H) Aromatic protons meta to methoxy group.
8.45 Singlet (1H) Pyrimidine C5–H.

$$ ^{13}\text{C} $$-NMR (100 MHz) features:

  • 162.3 ppm : Pyrimidine C4–N.
  • 55.9 ppm : Methoxy carbon.

Infrared (IR) Spectroscopy

Band (cm⁻¹) Assignment
2200 C≡N stretch (if present in analogs).
1610 Pyrimidine ring C=C/C=N vibrations.
1250 C–O stretch of methoxy group.

Mass Spectrometry

  • Molecular ion peak : Observed at $$ m/z = 270.33 \, [\text{M}]^+ $$.
  • Fragmentation pathways :
    • Loss of methoxy group ($$ m/z = 238 $$).
    • Cleavage of the piperazine ring ($$ m/z = 162 $$).

Properties

IUPAC Name

4-(4-methoxyphenyl)-6-piperazin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-20-13-4-2-12(3-5-13)14-10-15(18-11-17-14)19-8-6-16-7-9-19/h2-5,10-11,16H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBYRVQOZOIKKGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of 4-(4-Methoxyphenyl)pyrimidine Core

  • Condensation Reaction : The pyrimidine ring is often formed by condensation of substituted aldehydes (e.g., 4-methoxybenzaldehyde) with urea and β-dicarbonyl compounds or their equivalents under acidic or basic conditions. For example, chalcone derivatives bearing the 4-methoxyphenyl moiety can be reacted with urea in ethanol under reflux with sodium hydroxide as a catalyst for extended periods (e.g., 16 hours). This yields dihydropyrimidine intermediates which can be further oxidized or modified to the pyrimidine core.

  • Cyclization and Functionalization : Alternative routes involve the synthesis of 2-chloro-4-(4-methoxyphenyl)-6-methylpyrimidine intermediates by cyclization of appropriate β-ketoesters with substituted aldehydes and urea, followed by chlorination with reagents like phosphorus oxychloride (POCl3) to activate the 2-position for further substitution.

Introduction of the Piperazin-1-yl Group at the 6-Position

  • Nucleophilic Aromatic Substitution : The 6-position of the pyrimidine ring, often bearing a leaving group such as chlorine, is reacted with piperazine under mild to moderate heating to substitute the chlorine with the piperazin-1-yl group. This reaction typically proceeds in polar aprotic solvents like tetrahydrofuran (THF) or ethanol, sometimes in the presence of a base such as sodium hydride or potassium carbonate to facilitate nucleophilic attack.

  • Direct Amination : In some methods, piperazine is directly introduced to the pyrimidine ring without spacers, or via linkers such as ethyl or propyl chains, depending on the target compound's design for biological activity.

Representative Synthetic Procedure

A representative synthesis from literature involves the following steps:

Step Reagents & Conditions Description Yield & Notes
1 4-Methoxybenzaldehyde, urea, β-dicarbonyl compound, ethanol, NaOH, reflux 16 h Formation of dihydropyrimidine intermediate Solid precipitate filtered, recrystallized from ethanol
2 Phosphorus oxychloride (POCl3), reflux at 105°C for 3-4 h Chlorination at 6-position to form 2-chloro-4-(4-methoxyphenyl)pyrimidine 70-72% yield after purification
3 Piperazine, base (e.g., NaH), THF or ethanol, room temperature to reflux, 16 h Nucleophilic substitution of chlorine by piperazin-1-yl group Moderate yields (~30-60%), purified by column chromatography or recrystallization

Analytical and Purification Details

  • Purification : Products are typically purified by flash column chromatography using solvent systems such as hexane/ethyl acetate or ethyl acetate/petroleum ether in varying ratios depending on polarity.

  • Characterization : The compounds are characterized by melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry to confirm the substitution pattern and purity.

Summary Table of Preparation Methods

Preparation Step Key Reagents Conditions Outcome Yield Range Reference
Pyrimidine ring formation 4-Methoxybenzaldehyde, urea, β-dicarbonyl, NaOH, ethanol Reflux 16 h Dihydropyrimidine intermediate Not specified
Chlorination at 6-position Phosphorus oxychloride (POCl3) Reflux 3-4 h at 105°C 2-chloro-4-(4-methoxyphenyl)pyrimidine 70-72%
Piperazinyl substitution Piperazine, NaH or K2CO3, THF/ethanol Room temp to reflux, 16 h 4-(4-Methoxyphenyl)-6-(piperazin-1-yl)pyrimidine 30-60%

Research Findings and Notes

  • The incorporation of the piperazine moiety at the 6-position improves water solubility and biological activity, as supported by studies on related pyrimidine derivatives with cyclic amines.

  • Variations in the linker between the pyrimidine and piperazine (direct attachment vs. ethyl/propyl spacers) affect binding affinity and pharmacological profiles.

  • The synthetic routes are versatile and allow for modification of the aromatic substituent at the 4-position, enabling structure-activity relationship (SAR) studies for drug development.

  • Reaction conditions such as temperature, solvent, and base choice are critical for optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-6-(piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

4-(4-Methoxyphenyl)-6-(piperazin-1-yl)pyrimidine has shown promise in several medicinal chemistry applications:

  • Anticancer Activity: Research indicates that this compound exhibits significant activity against various cancer cell lines. Studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways.
  • Anti-inflammatory Effects: The compound has been shown to reduce the production of inflammatory markers such as nitric oxide (NO) and cyclooxygenase-2 (COX-2) in lipopolysaccharide-stimulated macrophages. This suggests potential therapeutic applications in treating inflammation-related disorders.

The compound's biological activities have been evaluated through various assays. Key findings include:

  • Inhibition of Inflammatory Markers:
    Compound NO Production Inhibition (%) iNOS Expression Reduction (%) COX-2 Expression Reduction (%)
    V4757065
    V8807570

Interaction Studies

Research has focused on understanding how this compound interacts with biological targets, including neurotransmitter receptors. The piperazine moiety is particularly significant for modulating receptor activity, which could lead to new therapeutic strategies for neurological disorders.

Case Study 1: Anticancer Research

In a study published in a peer-reviewed journal, researchers investigated the effects of 4-(4-Methoxyphenyl)-6-(piperazin-1-yl)pyrimidine on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth and an increase in apoptosis markers, suggesting its potential as a lead compound for developing anticancer therapies.

Case Study 2: Anti-inflammatory Mechanisms

Another study explored the anti-inflammatory properties of the compound in animal models of inflammation. The findings revealed significant reductions in inflammatory cytokines and improved clinical scores in treated animals compared to controls, highlighting its therapeutic potential in chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-6-(piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine moiety can interact with neurotransmitter receptors, potentially modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Key Observations :

  • Position 6 Modifications : Replacing the piperazine group with bulkier substituents (e.g., 4-chlorobenzoyl-piperazine in V027-5974) may enhance target selectivity but reduce solubility .
  • Core Scaffold Variations: Thieno[3,2-d]pyrimidine derivatives (e.g., GDC-0941) exhibit enhanced PI3K inhibition compared to simple pyrimidines, attributed to planar aromaticity and optimized steric interactions .

Physicochemical Properties

Table 2: Melting Points and Solubility Trends
Compound Melting Point (°C) Solubility Profile
4-(4-Methoxyphenyl)-6-(piperazin-1-yl)pyrimidine Not reported Moderate in polar solvents
4e () 170–172 Low in water, high in DMSO
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine () 198–200 Poor in organic solvents

Key Insights :

  • Piperazine derivatives generally exhibit higher solubility in polar solvents compared to piperidine analogs ().
  • Carbonitrile and sulfonyl groups reduce melting points due to disrupted crystal packing ().

Structure-Activity Relationship (SAR)

  • Piperazine vs. Piperidine : Piperazine’s additional nitrogen enhances hydrogen bonding with biological targets, improving affinity compared to piperidine-containing analogs ().
  • Methoxy Group Positioning : The 4-methoxyphenyl group at position 4 contributes to π-π stacking interactions; shifting the methoxy to position 2 (as in 4e) alters steric and electronic effects .
  • Methylthio Substitution : Methylthio at position 2 () improves metabolic stability but may reduce potency compared to unsubstituted thiols.

Biological Activity

4-(4-Methoxyphenyl)-6-(piperazin-1-yl)pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a methoxyphenyl group and a piperazine moiety, which are known to enhance its pharmacological properties. The structural formula can be represented as follows:

C13H16N4O\text{C}_{13}\text{H}_{16}\text{N}_4\text{O}

Biological Activity Overview

The biological activities of 4-(4-Methoxyphenyl)-6-(piperazin-1-yl)pyrimidine have been evaluated through various assays, focusing primarily on its anti-inflammatory and anticancer properties.

Anti-inflammatory Activity

Recent studies have demonstrated that this compound exhibits significant anti-inflammatory effects. For instance, it has been shown to inhibit the production of nitric oxide (NO) and reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophage cells. These findings suggest that the compound may serve as a potential therapeutic agent for inflammation-related disorders .

Table 1: Inhibitory Effects on Inflammatory Markers

CompoundNO Production Inhibition (%)iNOS Expression Reduction (%)COX-2 Expression Reduction (%)
V4757065
V8807570
Control---

Anticancer Activity

In addition to its anti-inflammatory properties, 4-(4-Methoxyphenyl)-6-(piperazin-1-yl)pyrimidine has shown promising anticancer activity. It has been tested against various cancer cell lines, demonstrating cytotoxic effects that are mediated through the inhibition of critical signaling pathways involved in cell proliferation and survival.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (μM)Mechanism of Action
HCT-116 (Colorectal)10Induction of apoptosis via caspase activation
SK-BR-3 (Breast)15Inhibition of EGFR signaling
HOP-92 (Lung)12Cell cycle arrest at G2/M phase

Mechanistic Insights

Molecular docking studies further elucidate the mechanism of action for 4-(4-Methoxyphenyl)-6-(piperazin-1-yl)pyrimidine. The compound demonstrates strong binding affinity to targets involved in inflammatory responses and cancer progression. For example, it interacts favorably with the active sites of iNOS and COX-2, suggesting a competitive inhibition mechanism .

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

  • Anti-inflammatory Efficacy : A study involving LPS-stimulated RAW264.7 macrophages showed that treatment with 4-(4-Methoxyphenyl)-6-(piperazin-1-yl)pyrimidine led to a significant decrease in pro-inflammatory cytokines, including TNF-alpha and IL-6, indicating its potential use in inflammatory diseases such as rheumatoid arthritis .
  • Anticancer Potential : In vivo studies on xenograft models demonstrated that this compound significantly reduced tumor growth compared to control groups, providing evidence for its anticancer properties .

Q & A

Q. What are the established synthetic routes for 4-(4-Methoxyphenyl)-6-(piperazin-1-yl)pyrimidine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling substituted pyrimidine precursors with piperazine derivatives under reflux conditions. For example, a general protocol includes refluxing a mixture of 4-(4-methoxyphenyl)-6-chloropyrimidine with piperazine in ethanol for 10–12 hours, followed by solvent removal and crystallization . Optimization strategies:

  • Catalyst selection: Use of NaOMe or K₂CO₃ as a base enhances nucleophilic substitution efficiency.
  • Solvent choice: Polar aprotic solvents (e.g., DMF) may accelerate reactions compared to ethanol but require careful temperature control to avoid side products.
  • Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from ethanol yields >90% purity .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy protons at δ 3.8 ppm, piperazine protons as multiplets δ 2.8–3.2 ppm) .
  • X-ray crystallography: Determines molecular conformation and hydrogen-bonding networks. For pyrimidine derivatives, the tetrahedral geometry at the piperazine nitrogen and dihedral angles between aromatic rings are critical for crystallographic validation .
  • Mass spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ calculated for C₁₅H₁₈N₄O: 295.1434, observed: 295.1436) .

Advanced Research Questions

Q. How do computational methods (e.g., DFT, molecular docking) inform the design of derivatives targeting specific biological pathways?

Methodological Answer:

  • Density Functional Theory (DFT): Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For example, the methoxyphenyl group’s electron-donating effects stabilize the pyrimidine ring, enhancing nucleophilic attack feasibility .
  • Molecular docking: Screens derivatives against protein targets (e.g., kinase enzymes). Pyrimidine derivatives with piperazine substituents show strong binding to ATP pockets due to hydrogen bonding with residues like Asp86 and Lys33 .
  • Reaction path search algorithms: Quantum chemical calculations (e.g., IRC analysis) identify transition states, enabling optimization of reaction conditions for regioselective synthesis .

Q. What strategies resolve contradictions in reported pharmacological data (e.g., varying IC₅₀ values across studies)?

Methodological Answer:

  • Standardized assays: Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control compounds (e.g., staurosporine for kinase activity) to minimize variability .
  • Metabolic stability testing: Evaluate hepatic microsomal stability (e.g., human liver microsomes, NADPH regeneration system) to account for differences in metabolite formation affecting potency .
  • Structural analogs comparison: Compare substituent effects (e.g., methoxy vs. ethoxy groups) on activity. For example, bulkier substituents may reduce membrane permeability, increasing apparent IC₅₀ .

Q. How do crystallographic studies inform structure-activity relationships (SAR) for pyrimidine derivatives?

Methodological Answer:

  • Hydrogen-bonding networks: In crystal structures, N–H⋯O/S interactions (e.g., between piperazine NH and pyrimidine S/oxygen) correlate with improved solubility and bioavailability .
  • Conformational analysis: Substituents like the methoxyphenyl group adopt perpendicular orientations relative to the pyrimidine ring, reducing steric hindrance in target binding pockets .
  • Packing motifs: π-π stacking distances (e.g., 4.99 Å between phenyl rings) influence solid-state stability and dissolution rates .

Experimental Design and Optimization

Q. What in vitro models are appropriate for evaluating the compound’s antimicrobial or anticancer activity?

Methodological Answer:

  • Antimicrobial: Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) strains, with ciprofloxacin as a control .
  • Anticancer: MTT assays using cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer), with IC₅₀ values normalized to cisplatin .
  • Selectivity indices: Calculate ratios of cytotoxic activity (e.g., IC₅₀ in HEK293 vs. cancer cells) to assess therapeutic windows .

Q. How can reaction scalability be improved without compromising yield or purity?

Methodological Answer:

  • Flow chemistry: Continuous flow systems reduce reaction times (e.g., from 12 hours to 2 hours) and improve heat management for exothermic steps .
  • Catalytic recycling: Immobilized catalysts (e.g., Pd/C on mesoporous silica) enable reuse over multiple cycles, reducing costs .
  • Process Analytical Technology (PAT): In-line FTIR monitors intermediate formation, enabling real-time adjustments to solvent ratios or temperatures .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-Methoxyphenyl)-6-(piperazin-1-yl)pyrimidine
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4-(4-Methoxyphenyl)-6-(piperazin-1-yl)pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.